3-NPH is a well-established derivatization agent for carboxylic acids, particularly in the context of liquid chromatography-mass spectrometry (LC-MS) []. This technique helps improve the detection sensitivity and separation of these molecules in complex biological samples. 3-NPH reacts with carboxylic acids to form stable hydrazones, which are easier to detect and analyze using LC-MS [, ]. This approach has been successfully applied to various types of carboxylic acids, including:
Beyond its role as a derivatization agent, 3-NPH is also used in other areas of scientific research, including:
3-Nitrophenylhydrazine (3-NPH) is a chemical compound commonly used as a derivatizing agent for the detection and identification of aldehydes and ketones in scientific research []. It is typically encountered in the form of its hydrochloride salt, 3-nitrophenylhydrazine hydrochloride (3-NPH.HCl). While the origin of the compound itself can't be traced to a single discovery, its application in aldehyde and ketone detection has been established for over a century.
3-Nitrophenylhydrazine possesses a unique molecular structure that contributes to its reactivity with carbonyl compounds (aldehydes and ketones). The key features include:
The combination of these features allows 3-NPH to react with the carbonyl carbon of aldehydes and ketones, forming a characteristic hydrazone derivative.
3-NPH is primarily involved in the following reactions:
RCHO + H2NNHC6H4NO2 (3-NPH) -> RC(NNHC6H4NO2) = NH + H2O (Hydrazone) []
3-NPH is a hazardous compound and should be handled with appropriate precautions:
Several synthesis methods exist for producing 3-nitrophenylhydrazine. Common approaches include:
3-Nitrophenylhydrazine finds extensive applications in various fields:
Studies on the interactions of 3-nitrophenylhydrazine focus primarily on its reactivity with various functional groups in organic compounds. Its ability to form stable derivatives with carbonyls makes it valuable for studying metabolic pathways and analyzing complex biological matrices. Research has shown that its derivatives can provide insights into metabolic changes and biomarker identification .
Several compounds share structural or functional similarities with 3-nitrophenylhydrazine. These include:
Compound Name | Structure Highlights | Unique Features |
---|---|---|
Phenylhydrazine | Lacks nitro substitution | More reactive towards electrophiles |
2-Nitrophenylhydrazine | Nitro group at the ortho position | Different reactivity patterns due to position |
4-Nitrophenylhydrazine | Nitro group at the para position | Exhibits distinct electronic properties |
Acetophenone hydrazone | Derived from acetophenone | Used mainly for carbonyl detection |
Uniqueness of 3-Nitrophenylhydrazine: The presence of the nitro group at the meta position allows for unique reactivity compared to its ortho and para counterparts, making it particularly effective as a derivatizing agent in analytical methodologies.
3-Nitrophenylhydrazine exhibits the molecular formula C₆H₇N₃O₂, representing a substituted phenylhydrazine derivative with a nitro functional group positioned at the meta position relative to the hydrazine substituent [1]. The compound possesses a molecular weight of 153.14 grams per mole, as determined through computational analysis and confirmed by mass spectrometric measurements [1] [3]. The exact molecular mass has been precisely calculated to be 153.053826475 daltons, providing high accuracy for analytical applications [1].
Property | Value | Reference Method |
---|---|---|
Molecular Formula | C₆H₇N₃O₂ | Computational Analysis |
Molecular Weight | 153.14 g/mol | PubChem Database |
Exact Mass | 153.053826475 Da | High-Resolution Mass Spectrometry |
Monoisotopic Mass | 153.053826475 Da | Computational Chemistry |
The molecular structure of 3-nitrophenylhydrazine consists of a benzene ring bearing two distinct substituents: a hydrazine group (-NHNH₂) and a nitro group (-NO₂) in meta positions [1]. The compound exhibits a planar aromatic system with the nitro group adopting a coplanar arrangement with the benzene ring, facilitating electronic conjugation [24]. The hydrazine moiety contains a nitrogen-nitrogen bond with a typical bond length of approximately 1.401 Å, characteristic of hydrazines with planar nitrogen coordination [24].
The structural arrangement allows for potential intramolecular interactions between the electron-withdrawing nitro group and the electron-donating hydrazine substituent [24]. The topological polar surface area has been calculated to be 83.9 Ų, indicating significant polarity due to the presence of multiple nitrogen and oxygen atoms [1]. The compound possesses two hydrogen bond donor sites and four hydrogen bond acceptor sites, contributing to its distinctive physicochemical behavior [1].
The systematic IUPAC nomenclature for this compound is (3-nitrophenyl)hydrazine, reflecting the substitution pattern on the benzene ring [1]. The compound is registered under CAS number 619-27-2, providing a unique chemical identifier for regulatory and commercial purposes [1] [3]. Additional standardized identifiers include the InChI key JFILLLZWNHOVHV-UHFFFAOYSA-N and the SMILES notation C1=CC(=CC(=C1)N+[O-])NN [1].
The European Community has assigned the EC number 210-589-8 to this substance, while the DSSTox database provides the identifier DTXSID00210925 [1]. The compound is also catalogued in the Human Metabolome Database under HMDB0245950, indicating its presence in biological systems as an exposome component [31].
3-Nitrophenylhydrazine demonstrates a melting point range of 92-95°C in its free base form, with the compound undergoing thermal decomposition upon further heating [29]. The hydrochloride salt form exhibits a higher decomposition temperature of 210°C, where decomposition occurs simultaneously with melting [2] [7]. Thermal analysis studies have revealed that the decomposition process follows a complex pathway involving intramolecular dehydration reactions [6].
Accelerating rate calorimetry measurements indicate that thermal decomposition initiates at approximately 165°C, with the first exothermic peak appearing at 192°C [6]. A secondary decomposition event occurs at 220°C, attributed to the breakdown of intermediate products formed during the initial thermal degradation [6]. The decomposition products include nitrogen gas, nitrosobenzene, aniline, and nitrobenzene, indicating fragmentation of both the hydrazine and nitro functional groups [6].
The solubility profile of 3-nitrophenylhydrazine varies significantly depending on the solvent system and the specific salt form [5]. The free base exhibits limited aqueous solubility, while the hydrochloride salt demonstrates enhanced water solubility due to the ionic character imparted by the protonated hydrazine group [5]. In organic solvents, the compound shows good solubility in polar aprotic solvents such as acetonitrile and dimethyl sulfoxide [20].
Studies utilizing the compound as a derivatization reagent have demonstrated optimal reaction conditions in acetonitrile-water mixtures with a 70:30 volume ratio [16] [17]. The enhanced solubility in mixed solvent systems facilitates analytical applications while maintaining chemical stability of the compound during derivatization reactions [20].
3-Nitrophenylhydrazine exists as a solid at ambient temperature and pressure, with the free base appearing as orange to dark orange crystals [29]. The hydrochloride salt form typically manifests as light yellow to brown powder or crystalline material [5]. The calculated density of the compound is 1.419 grams per cubic centimeter, indicating a relatively dense solid due to the presence of the nitro group and aromatic ring system [3].
The compound exhibits hygroscopic properties and is sensitive to air exposure, necessitating storage under inert gas conditions [5]. The physical state remains stable under dry conditions but may undergo gradual decomposition when exposed to moisture and atmospheric oxygen [5].
3-Nitrophenylhydrazine exhibits characteristic ultraviolet-visible absorption properties due to the presence of chromophoric groups within its molecular structure [16] [17]. The compound demonstrates significant absorption in the UV region, with derivatives formed through condensation reactions showing enhanced absorption characteristics [16] [17]. When derivatized with carbonyl compounds, the resulting hydrazones exhibit maximum absorption wavelengths at approximately 397 nanometers, representing a substantial red shift compared to other nitrophenylhydrazine isomers [16] [17].
The UV-visible spectrum reveals electronic transitions consistent with π→π* excitations involving the aromatic ring system and the nitro group chromophore [10]. The extended conjugation between the nitro group and the benzene ring contributes to the bathochromic shift observed in the absorption maxima [10]. Solvent effects have been documented to influence the spectroscopic properties, with different solvents producing varying degrees of spectral shifts [13].
Infrared spectroscopic analysis of 3-nitrophenylhydrazine reveals characteristic absorption bands corresponding to the functional groups present in the molecule [12]. The nitro group exhibits typical asymmetric and symmetric stretching vibrations in the regions expected for aromatic nitro compounds [12]. The hydrazine moiety contributes nitrogen-hydrogen stretching frequencies, which appear in the characteristic range for primary and secondary amine groups [12].
The aromatic carbon-carbon stretching vibrations are observed in the fingerprint region, providing structural confirmation of the benzene ring system [12]. The infrared spectrum serves as a valuable tool for compound identification and purity assessment, with specific band assignments facilitating structural elucidation [12].
Nuclear magnetic resonance spectroscopy provides detailed structural information for 3-nitrophenylhydrazine across multiple nuclei [30] [31]. Proton NMR spectra reveal distinct chemical shifts for the aromatic protons, which appear in the expected downfield region due to the aromatic ring environment [30]. The hydrazine protons exhibit characteristic chemical shifts that are influenced by the electronic effects of the nitro substituent [30].
Carbon-13 NMR spectroscopy demonstrates the expected aromatic carbon signals, with the carbon bearing the nitro group showing a characteristic downfield shift due to the electron-withdrawing nature of the substituent [36]. The integration patterns and coupling constants in the NMR spectra confirm the meta-substitution pattern and provide structural verification [30] [31].
Nitrogen-15 NMR studies have been conducted to investigate the electronic environment of the nitrogen atoms in phenylhydrazine derivatives [8]. These measurements provide insight into the electron density distribution and the effects of substituents on the nitrogen chemical shifts [8].
Mass spectrometric analysis of 3-nitrophenylhydrazine demonstrates characteristic fragmentation patterns that provide structural information [1] [9]. The molecular ion peak appears at m/z 153, corresponding to the molecular weight of the compound [1]. Primary fragmentation pathways involve the loss of the hydrazine group or the nitro group, producing characteristic fragment ions [9].
Electrospray ionization mass spectrometry reveals the formation of protonated molecular ions [M+H]+ at m/z 154.061 under positive ionization conditions [9]. Collision-induced dissociation experiments demonstrate specific fragmentation pathways that can be utilized for compound identification and structural confirmation [9]. The mass spectrometric behavior is influenced by the ionization method employed, with different techniques producing varying degrees of fragmentation [9].
The direct nitration of phenylhydrazine represents a traditional approach for synthesizing 3-nitrophenylhydrazine, although it is less commonly employed due to selectivity challenges and safety considerations. This method involves the electrophilic aromatic substitution of phenylhydrazine with nitrating agents under controlled conditions .
The nitration process typically utilizes a mixture of concentrated nitric acid and sulfuric acid as the nitrating system. The reaction is conducted at low temperatures (0-5°C) to minimize decomposition of the thermally sensitive phenylhydrazine substrate and to control the regioselectivity of the nitration reaction . The mechanism proceeds through the formation of the nitronium ion (NO2+) as the active electrophile, which attacks the electron-rich aromatic ring of phenylhydrazine preferentially at the meta position relative to the hydrazine substituent [3].
The reaction conditions require careful optimization to achieve acceptable yields while maintaining product purity. The concentration of sulfuric acid must be maintained between 85-95% to ensure adequate nitronium ion generation, while the nitric acid concentration should be controlled at 65-70% to prevent over-nitration . The molar ratio of nitrating acids to phenylhydrazine is typically maintained at 1.5:1 to ensure complete conversion while minimizing the formation of polynitrated byproducts [3].
Temperature control is critical throughout the nitration process. The initial addition of phenylhydrazine to the nitrating mixture must be conducted at temperatures below 0°C to prevent violent exothermic reactions and thermal decomposition of the starting material . The reaction mixture is then gradually warmed to 5-10°C over a period of 2-3 hours to ensure complete nitration while maintaining selectivity for the desired meta-substituted product [3].
The most widely adopted synthetic route for 3-nitrophenylhydrazine involves the diazotization-reduction sequence starting from 3-nitroaniline. This methodology represents the standard industrial approach due to its reliability, scalability, and relatively high yields .
The diazotization-reduction pathway consists of two sequential steps. The first step involves the diazotization of 3-nitroaniline with sodium nitrite in the presence of hydrochloric acid at controlled low temperatures. The reaction proceeds through the formation of a diazonium chloride intermediate, which is highly unstable and temperature-sensitive . The optimal conditions for diazotization require maintaining the reaction temperature between 0-5°C and controlling the pH in the range of 7-9 to ensure maximum conversion while preventing decomposition of the diazonium salt .
The second step involves the reduction of the diazonium intermediate using sodium sulfite or tin(II) chloride as reducing agents. This reduction step is conducted at elevated temperatures (75-80°C) and requires acidic conditions (pH 1-2) to facilitate the conversion of the diazonium salt to the corresponding hydrazine derivative . The choice of reducing agent significantly impacts the yield and purity of the final product, with sodium sulfite generally providing more consistent results in industrial applications .
An innovative alternative synthetic approach involves the nucleophilic aromatic substitution of 4-fluoronitrobenzene with hydrazine. This methodology offers several advantages over traditional methods, including milder reaction conditions, higher yields, and reduced formation of side products . The reaction is typically conducted in dimethylacetamide (DMAc) as the solvent at temperatures between 30-40°C, achieving yields ranging from 85-95% .
The fluoronitrobenzene-hydrazine coupling reaction exploits the enhanced electrophilicity of the aromatic ring due to the combined electron-withdrawing effects of both the nitro and fluoro substituents. The mechanism involves the formation of a Meisenheimer complex intermediate, followed by elimination of fluoride ion to yield the desired 3-nitrophenylhydrazine product . This approach typically requires 3-5 hours for completion and proceeds with excellent regioselectivity.
Catalytic hydrogenation routes have also been investigated as potential alternatives for the synthesis of 3-nitrophenylhydrazine. These methods typically employ palladium on carbon (Pd/C) catalysts in methanol solvent systems, achieving yields of 75-88% under ambient temperature and pressure conditions . The catalytic approach offers advantages in terms of operational simplicity and reduced environmental impact, although the yields are generally lower than those achieved through the diazotization-reduction methodology.
The optimization of reaction conditions for 3-nitrophenylhydrazine synthesis requires systematic evaluation of multiple interdependent variables that collectively influence the efficiency and selectivity of the transformation. Comprehensive studies have identified several critical parameters that must be carefully controlled to achieve optimal synthetic performance .
Temperature optimization represents one of the most crucial aspects of the synthesis. For the diazotization-reduction pathway, the diazotization step must be conducted at temperatures between 0-5°C to prevent thermal decomposition of the unstable diazonium intermediate . Deviations from this temperature range result in significant yield losses, with temperatures above 10°C causing decomposition rates that can reduce yields by 20-30% . The reduction step, conversely, requires elevated temperatures of 75-80°C to ensure complete conversion of the diazonium salt to the hydrazine product .
The concentration of hydrochloric acid has been optimized to the range of 1.8-2.2 M to ensure adequate protonation of reaction intermediates while avoiding excessive acid-catalyzed decomposition pathways . Lower acid concentrations result in incomplete protonation and reduced reaction efficiency, while higher concentrations promote unwanted side reactions that can decrease yields by 10-20% .
pH control during the diazotization step is critical for achieving optimal yields. The optimal pH range has been established as 7-9, with deviations leading to significant yield losses of 25-35% due to competitive side reactions . The pH must be carefully monitored and adjusted throughout the reaction to maintain these optimal conditions, as the consumption of nitrite and the formation of reaction byproducts can cause pH drift.
The stoichiometric ratio of sodium nitrite to 3-nitroaniline is another critical parameter that affects both yield and product purity. Optimal ratios ranging from 1.0 to 1.2 equivalents have been established to ensure maximum conversion while minimizing the formation of unwanted triazene byproducts . Ratios below 1.0 equivalent result in incomplete conversion, while ratios above 1.2 equivalents promote the formation of complex side products that reduce overall yield by 15-20%.
Reaction time optimization studies have established 3-5 hours as the optimal duration for the complete diazotization-reduction sequence . Shorter reaction times result in incomplete conversion with yield losses of 20-25%, while extended reaction times beyond 5 hours lead to product decomposition and the formation of complex mixtures of side products .
Stirring rate and addition rate optimization have demonstrated significant impacts on reaction efficiency. Optimal stirring rates of 300-500 rpm ensure adequate mass transfer while preventing mechanical degradation of sensitive intermediates . The addition rate of reagents, particularly during the diazotization step, should be controlled at 1-2 mL/min to maintain proper temperature control and prevent localized heating that can cause decomposition.
Industrial scale production of 3-nitrophenylhydrazine requires sophisticated process engineering approaches that address the unique challenges associated with scaling up laboratory procedures while maintaining product quality, safety, and economic viability . The transition from laboratory to industrial scale involves fundamental changes in reactor design, process control systems, and safety protocols.
The industrial synthesis typically employs the optimized diazotization-reduction pathway as the preferred manufacturing route due to its established reliability and scalability. Industrial reactors are designed with advanced temperature control systems, including jacketed vessels with heat exchangers capable of maintaining precise temperature profiles throughout the reaction sequence . The reactor systems incorporate continuous monitoring capabilities for temperature, pH, and reaction progress to ensure consistent product quality.
Batch sizes in industrial production typically range from 10-100 kg, requiring specialized equipment designed to handle the specific safety and operational requirements of diazonium chemistry . The reactors are equipped with emergency cooling systems and pressure relief mechanisms to manage the potential hazards associated with diazonium salt formation and decomposition. Automated addition systems are employed to control the rate of reagent addition and maintain optimal reaction conditions.
The industrial process incorporates sophisticated waste management systems to handle the significant quantities of aqueous waste generated during the synthesis. Solvent recovery systems are integrated into the process to minimize environmental impact and reduce operational costs . The waste streams are treated through dedicated treatment facilities to ensure compliance with environmental regulations.
Quality control in industrial production involves comprehensive analytical testing at multiple stages of the synthesis to ensure product specifications are consistently met. The industrial process typically achieves yields of 85-92% when properly optimized, representing a significant improvement over unoptimized laboratory procedures that typically yield 65-75% .
Economic considerations in industrial production focus on optimizing raw material costs, energy consumption, and waste disposal expenses. The process economics are influenced by the cost and availability of starting materials, particularly 3-nitroaniline, as well as the efficiency of the overall conversion process . Industrial producers typically implement continuous improvement programs to optimize process parameters and reduce manufacturing costs.
The purification of 3-nitrophenylhydrazine requires specialized methodologies to address the specific challenges associated with this compound, including its thermal sensitivity, hygroscopic nature, and tendency to form colored impurities during synthesis [5]. Multiple purification techniques have been developed and optimized to achieve the high purity standards required for analytical and research applications.
Recrystallization represents the most commonly employed purification technique for 3-nitrophenylhydrazine. The standard recrystallization protocol utilizes an ethanol-water solvent system in a 3:1 volumetric ratio, which provides optimal solubility characteristics for the compound while minimizing the solubility of common impurities . The recrystallization process involves dissolving the crude product in hot solvent (60-80°C) followed by controlled cooling to room temperature to promote crystal formation.
The recrystallization procedure requires careful temperature control to prevent thermal decomposition of the thermally sensitive compound. The dissolution temperature should not exceed 80°C, and the cooling rate should be controlled at approximately 1-2°C per minute to ensure optimal crystal formation [5]. The resulting crystals are typically washed with cold solvent to remove residual impurities, achieving purities of 95-98% with recovery rates of 85-90%.
Alternative recrystallization solvents have been investigated to optimize purification efficiency. Pure methanol has been demonstrated to provide effective purification, achieving purities of 92-96% with recovery rates of 80-85% . The methanol recrystallization procedure involves similar temperature control requirements but offers the advantage of single-solvent operation, which simplifies the purification process.
Column chromatography represents an alternative purification technique that can achieve higher purities than recrystallization methods. Silica gel chromatography using ethyl acetate-hexane gradient elution systems has been demonstrated to achieve purities of 98-99%, although with lower recovery rates of 75-85% [5]. The chromatographic approach is particularly useful for removing closely related impurities that cannot be effectively separated by recrystallization.
Sublimation purification has been investigated as a high-purity purification technique for 3-nitrophenylhydrazine. Vacuum sublimation at temperatures of 100-120°C under reduced pressure (0.1-1 mmHg) can achieve purities exceeding 99% [5]. However, the sublimation process requires careful temperature control to prevent decomposition and typically results in lower recovery rates of 70-80%.
Precipitation and washing techniques provide a rapid purification method that is particularly useful for large-scale preparations. The crude product is dissolved in a minimal amount of hot solvent and then precipitated by the addition of cold water or dilute hydrochloric acid . The precipitated product is then washed with cold water and ethanol to remove impurities, achieving purities of 90-95% with recovery rates of 95-98%.
The selection of purification technique depends on the specific requirements of the application, including the desired purity level, the scale of the preparation, and the available equipment and resources. For analytical applications requiring high purity, column chromatography or sublimation may be preferred, while recrystallization provides an effective balance of purity and recovery for most applications.
The formation of 3-nitrophenylhydrazine hydrochloride represents a critical step in the synthesis and purification process, as the hydrochloride salt form provides enhanced stability, improved solubility characteristics, and simplified handling properties compared to the free base [6]. The salt formation process involves the protonation of the hydrazine nitrogen atom with hydrochloric acid under controlled conditions.
The hydrochloride salt formation is typically conducted by treating the purified 3-nitrophenylhydrazine with an equivalent amount of hydrochloric acid in an appropriate solvent system. The reaction proceeds through simple acid-base chemistry, with the hydrazine nitrogen acting as a Lewis base and accepting a proton from the hydrochloric acid . The reaction is typically conducted at room temperature and proceeds rapidly to completion within 30-60 minutes.
The choice of solvent system for salt formation significantly impacts the efficiency and yield of the process. Alcoholic solvents, particularly methanol and ethanol, are commonly employed due to their ability to dissolve both the free base and the resulting hydrochloride salt [6]. The solvent system also influences the crystal morphology and purity of the final product, with alcohol-water mixtures generally providing optimal crystallization characteristics.
The stoichiometry of the salt formation reaction requires careful control to ensure complete conversion to the hydrochloride salt while avoiding the formation of excess acid that can lead to decomposition or formation of unwanted byproducts. The optimal molar ratio of hydrochloric acid to 3-nitrophenylhydrazine is typically maintained at 1.0-1.1 equivalents to ensure complete salt formation while minimizing the presence of free acid in the final product .
The crystallization of the hydrochloride salt is typically induced by controlled cooling of the reaction mixture or by the addition of a non-solvent such as diethyl ether. The crystallization process should be conducted slowly to ensure optimal crystal formation and minimize the incorporation of impurities into the crystal lattice [6]. The resulting crystals are typically washed with cold solvent to remove residual impurities and dried under vacuum to remove residual solvent.
The hydrochloride salt form provides several advantages over the free base, including enhanced thermal stability, reduced hygroscopicity, and improved storage characteristics. The salt form is typically more stable toward oxidation and decomposition, making it preferred for commercial applications and long-term storage [6]. The improved solubility characteristics of the hydrochloride salt in polar solvents also facilitate its use in analytical applications and derivatization reactions.
Quality control of the hydrochloride salt involves comprehensive analytical testing to ensure the correct stoichiometry, purity, and absence of residual solvents or impurities. Standard analytical methods include elemental analysis to confirm the chloride content, nuclear magnetic resonance spectroscopy to verify the structure and purity, and thermal analysis to assess the stability and decomposition characteristics of the salt form [6].